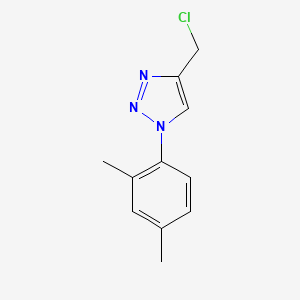

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole

Beschreibung

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXPVKCLDGSHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cycloaddition of Azides with β-Ketophosphonates (Regioselective Triazole Formation)

Recent advances demonstrate that multisubstituted 1,2,3-triazoles can be synthesized regioselectively by reacting β-carbonyl phosphonates with azides under mild conditions, yielding various 1,4- and 1,5-disubstituted triazoles with excellent yields (up to 99%).

- The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

- The choice of base and solvent critically influences the regioselectivity and yield.

- Cesium carbonate (Cs2CO3) in polar aprotic solvents like DMSO provides high conversion rates (up to 95%).

This method can be adapted for the synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole by selecting appropriate azide and phosphonate precursors bearing the 2,4-dimethylphenyl and chloromethyl functionalities.

| Entry | Solvent | Base | Conversion (%) |

|---|---|---|---|

| 1 | MeCN | DBU, TMG, TEA, Piperidine | No reaction |

| 6 | MeCN | KOH | 12 |

| 7 | MeCN | Cs2CO3 | 32 |

| 11 | DMF | Cs2CO3 | 73 |

| 12 | DMSO | Cs2CO3 | 95 |

Table 1: Effect of base and solvent on conversion in triazole synthesis via β-ketophosphonates and azides

One-Pot Tandem Synthesis of Chloromethyl-Substituted Triazoles

A two-stage one-pot synthetic strategy has been reported for the preparation of chloromethyl-substituted triazoles, including 3-(chloromethyl)-1H-1,2,4-triazole derivatives, which can be structurally related to the target compound.

- The process starts with 2-chloroacetamide reacting with N,N-dimethylformamide dimethyl acetal under mild heating (~45–50 °C).

- The intermediate formed is then treated with hydrazine derivatives (e.g., methylhydrazine sulfate or hydrazine acetate) in a mixture of solvents such as THF/acetic acid or 1,4-dioxane/acetic acid.

- This tandem process yields chloromethyl-triazole hydrochloride salts in good yields (~72%).

- Subsequent nucleophilic substitution or coupling reactions introduce the aryl substituent (e.g., 2,4-dimethylphenyl) at the N-1 position.

This method benefits from operational simplicity and scalability, providing a practical route to chloromethyl-triazoles.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Chloroacetamide + DMF-DMA | Stir at 45–50 °C for 1.5 hours | - | Formation of intermediate iminium salt |

| Addition of methylhydrazine sulfate or hydrazine acetate | Stir overnight at 50 °C in THF/acetic acid or 1,4-dioxane/acetic acid | 72 | Formation of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride salt |

| Coupling with 2,4-dimethylphenyl derivative | Use of base (e.g., K2CO3) in DMF at 40 °C for several hours | Variable | N-1 arylation to install 2,4-dimethylphenyl group |

Table 2: Typical reaction conditions for the preparation of chloromethyl-substituted triazoles

Mechanistic Insights

- The formation of the chloromethyl-triazole core involves nucleophilic attack of hydrazine on the activated chloroacetamide intermediate, followed by cyclization.

- The regioselectivity of the triazole ring formation is influenced by the electronic and steric properties of the substituents on the azide and phosphonate partners.

- The presence of electron-donating methyl groups on the phenyl ring (2,4-dimethylphenyl) can stabilize intermediates and favor the desired substitution pattern.

Summary and Recommendations for Synthesis

- The most efficient preparation of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole involves a tandem one-pot process starting from 2-chloroacetamide and hydrazine derivatives, followed by selective N-arylation.

- Use of Cs2CO3 as base and DMSO as solvent enhances yields in cycloaddition steps when using β-ketophosphonate/azide methodologies.

- Careful control of temperature (40–50 °C) and reaction time (overnight stirring) is critical for optimal yields.

- The reaction conditions are mild and scalable, suitable for laboratory and potential industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The triazole ring and the phenyl group can undergo oxidation and reduction under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-Triazole ()

- Structural Difference : The chloromethyl group is attached to the phenyl ring at position 1 instead of the triazole core.

- The absence of methyl groups on the phenyl ring may lower lipophilicity, affecting membrane permeability in biological applications .

1-(3,4-Dimethylphenyl)-4-(3-Methoxyphenyl)-5-Trifluoromethyl-1H-1,2,3-Triazole (DMTT, )

- Structural Difference : A trifluoromethyl group at position 5 and a methoxyphenyl group at position 3.

- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and polarity, while the methoxy group increases hydrogen-bonding capacity. This contrasts with the target compound’s chloromethyl group, which is more reactive but less stable .

1-(3-Chloro-4-Fluorophenyl)-4-(Diethoxymethyl)-1H-1,2,3-Triazole ()

- Structural Difference : A diethoxymethyl group at position 4 and halogenated aryl substituents.

- Impact : The diethoxymethyl group provides hydrolytic stability compared to the chloromethyl group, making it more suitable for prolonged biological activity. The halogenated aryl group enhances interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Data derived from structural analysis and analogous compounds in .

Antifungal Activity

- The target compound’s 1,2,3-triazole core lacks the 1,2,4-triazole moiety found in clinically used antifungals (e.g., difenoconazole, ). Unlike 1,2,4-triazoles, 1,2,3-triazoles generally show lower CYP51 binding due to poor iron coordination, as seen in where 1,2,3-triazoles with 2,4-dichlorophenyl groups were inactive against C. albicans .

Antioxidant Potential

- Triazoles with electron-donating groups (e.g., methoxy in ) exhibit higher antioxidant activity. The target compound’s chloromethyl group, being electron-withdrawing, may reduce radical-scavenging efficacy compared to nitrone-containing triazoles in .

Biologische Aktivität

Overview

4-(Chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The unique structure of this compound, characterized by a chloromethyl group and a 2,4-dimethylphenyl moiety, contributes to its reactivity and biological efficacy.

Synthesis

The synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole typically involves:

- Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

- Substitution with 2,4-Dimethylphenyl Group : This can be accomplished through various coupling reactions with suitable precursors.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that derivatives of triazoles can inhibit a wide range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity : Triazoles are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This makes them effective against various fungal infections.

| Activity Type | Target Organisms | Mechanism |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | Cell wall synthesis inhibition |

| Antifungal | Candida albicans, Aspergillus niger | Ergosterol biosynthesis inhibition |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial potential of various triazole derivatives against E. coli and found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, indicating potent activity.

- Antifungal Activity : Another investigation highlighted the effectiveness of triazole derivatives against Candida albicans, with some compounds showing IC50 values comparable to established antifungal agents like fluconazole.

- Antioxidant Activity : The antioxidant capabilities were assessed using DPPH and ABTS assays. Compounds derived from triazoles demonstrated significant free radical scavenging activity, contributing to their therapeutic potential.

The biological activity of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is largely attributed to its ability to interact with various biomolecular targets:

- The chloromethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins or enzymes.

- The triazole ring may participate in hydrogen bonding and π-stacking interactions with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

The biological activity of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can be contrasted with other triazole derivatives:

| Compound | Structure Differences | Biological Activity |

|---|---|---|

| 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole | Lacks chloromethyl group | Reduced reactivity |

| 4-(Bromomethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole | Bromine instead of chlorine | Different reactivity profile |

| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | Lacks methyl groups on phenyl ring | Altered steric and electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, and how do purification methods affect yield and purity?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective triazole formation. Gradient elution chromatography (e.g., CH₂Cl₂ to CH₂Cl₂-MeOH mixtures) is critical for purification, with yields ranging from 63% to 76% depending on substituents and solvent ratios . HPLC is recommended for final purity validation (>95%) .

Q. How can researchers confirm the structural integrity of this triazole derivative experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and purity. For example, the chloromethyl group typically appears as a singlet at ~4.5 ppm (¹H NMR) and ~40 ppm (¹³C NMR). HRMS and HPLC retention times further confirm molecular weight and homogeneity .

Q. What are the primary pharmacological activities associated with 1,2,3-triazole derivatives, and how might they apply to this compound?

- Methodological Answer : Triazoles exhibit antibacterial, antiviral, and anti-inflammatory properties. For 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, in silico docking studies (e.g., with cytochrome P450 enzymes) and in vitro assays (MIC testing against bacterial strains) are recommended to explore bioactivity .

Advanced Research Questions

Q. How do solvent polarity and computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this triazole?

- Methodological Answer : Polarizable Continuum Model (PCM)-DFT at the CAM-B3LYP/6-311+G(d) level can model solvent effects on hyperpolarizability. Solvents with high dielectric constants (e.g., water) enhance dipole moments, increasing NLO response. For example, triazoles with trifluoromethyl groups show β₀ values >100 × 10⁻³⁰ esu .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from purity variations (e.g., residual solvents in HPLC) or assay conditions. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, inconsistent antibacterial data can be addressed by standardizing MIC protocols and verifying compound stability in DMSO/PBS .

Q. How does the chloromethyl group influence reactivity in substitution or oxidation reactions?

- Methodological Answer : The chloromethyl moiety is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or oxidation to aldehydes/carboxylic acids. Kinetic studies (e.g., monitoring by ¹H NMR in DMSO-d₆) reveal SN2 mechanisms dominate in polar aprotic solvents, with rate constants ~10⁻³ s⁻¹ at 25°C .

Q. What computational tools are recommended for analyzing bond angles and stability in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates bond parameters (e.g., C-Cl bond length ~1.73 Å). AIM (Atoms in Molecules) analysis further predicts regions of electron density critical for reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.